3-(2-(Diethylamino)ethyl)-5-phenylisoxazole citrate
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Overview
Description
3-(2-(Diethylamino)ethyl)-5-phenylisoxazole citrate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an isoxazole ring, a phenyl group, and a diethylaminoethyl side chain, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylamino)ethyl)-5-phenylisoxazole citrate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often carried out under mild conditions using a suitable catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylaminoethyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Diethylamino)ethyl)-5-phenylisoxazole citrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acids are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-(Diethylamino)ethyl)-5-phenylisoxazole citrate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-(Diethylamino)ethyl)-5-phenylisoxazole citrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(2-(Diethylamino)ethyl)-5-phenylisoxazole: This compound shares a similar structure but lacks the citrate moiety.
5-Phenylisoxazole: A simpler compound with only the isoxazole and phenyl groups.
2-(Diethylamino)ethyl derivatives: Compounds with similar diethylaminoethyl side chains but different core structures.
Uniqueness
3-(2-(Diethylamino)ethyl)-5-phenylisoxazole citrate is unique due to the combination of its isoxazole ring, phenyl group, and diethylaminoethyl side chain, along with the citrate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
912-02-7 |
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Molecular Formula |
C21H28N2O8 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-(5-phenyl-1,2-oxazol-3-yl)ethyl]azanium |
InChI |
InChI=1S/C15H20N2O.C6H8O7/c1-3-17(4-2)11-10-14-12-15(18-16-14)13-8-6-5-7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9,12H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
MBRCQFGYINKZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCC1=NOC(=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Origin of Product |
United States |
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